molecular formula C15H24N4O2 B3228000 3-(4-Methyl-pyrimidin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester CAS No. 1261235-68-0

3-(4-Methyl-pyrimidin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B3228000
CAS No.: 1261235-68-0
M. Wt: 292.38 g/mol
InChI Key: MDRVKQLKVSLSQK-UHFFFAOYSA-N
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Description

3-(4-Methyl-pyrimidin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C15H24N4O2 and its molecular weight is 292.38 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 292.18992602 g/mol and the complexity rating of the compound is 356. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3-(4-Methyl-pyrimidin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester, a compound with the CAS number 1261235-68-0, has garnered interest due to its potential biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and implications in medicinal chemistry.

The compound has a molecular weight of approximately 292.38 g/mol and is characterized by the following structural formula:

C14H20N4O2\text{C}_{14}\text{H}_{20}\text{N}_4\text{O}_2

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with pyrimidine-based amino acids. Various synthetic routes have been explored to enhance yield and purity, with tert-butyl esterification serving as a key step to improve solubility and stability.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative activity of compounds similar to this compound against various cancer cell lines. For instance, in vitro assays demonstrated that related compounds exhibited significant inhibition of cell viability in HepG2 and A549 cell lines, with IC50 values indicating effective concentrations for therapeutic applications .

CompoundCell LineIC50 (µM)
Compound AHepG210
Compound BA54915

Structure-Activity Relationships (SAR)

The biological activity of this class of compounds is heavily influenced by their structural components. Modifications at the R1 position, such as the introduction of different substituents on the pyrimidine ring, have shown to enhance or diminish antiproliferative effects. For example, urea derivatives with specific substitutions exhibited stronger activities compared to others .

Case Study 1: Anticancer Research

In a comparative study, various derivatives of pyrimidine-based piperidine compounds were evaluated for their anticancer properties. The results indicated that compounds with a 4-methyl substitution on the pyrimidine ring displayed enhanced activity against liver and lung cancer cell lines compared to their unsubstituted counterparts .

Case Study 2: Antiviral Activity

Another study focused on the antiviral potential of related compounds against herpes simplex virus (HSV). The introduction of the tert-butyl ester group was found to increase the efficacy of these compounds in inhibiting viral replication in vitro .

The mechanism underlying the biological activity of these compounds is believed to involve inhibition of key enzymes involved in cellular proliferation and viral replication. For instance, some derivatives have been shown to act as inhibitors of GSK-3β, a critical enzyme in various signaling pathways associated with cancer progression .

Properties

IUPAC Name

tert-butyl 3-[(4-methylpyrimidin-2-yl)amino]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O2/c1-11-7-8-16-13(17-11)18-12-6-5-9-19(10-12)14(20)21-15(2,3)4/h7-8,12H,5-6,9-10H2,1-4H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDRVKQLKVSLSQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NC2CCCN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301124066
Record name 1-Piperidinecarboxylic acid, 3-[(4-methyl-2-pyrimidinyl)amino]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301124066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261235-68-0
Record name 1-Piperidinecarboxylic acid, 3-[(4-methyl-2-pyrimidinyl)amino]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261235-68-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 3-[(4-methyl-2-pyrimidinyl)amino]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301124066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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